1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one
Overview
Description
1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one is a chemical compound with the CAS Number: 1251924-56-7 . It has the molecular formula C10H10N2O5 and a molecular weight of 238.2 .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, etc., were not found in the search results . For detailed properties, it’s recommended to refer to material safety data sheets or similar resources .Scientific Research Applications
Cancer Chemopreventive Potential
1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one has been evaluated for its potential as a cancer chemopreventive agent. A study isolated this compound from ambrette musk residue and tested its ability to induce increased activity of the detoxifying enzyme glutathione S-transferase in A/J mice. The compound exhibited high activity as an inducer in the liver and small intestinal mucosa, which correlates with tumor inhibitory activity, suggesting its potential as a cancer chemopreventive agent (Zheng, Kenney, & Lam, 1992).
Synthesis and Molecular Structure Analysis
The compound's synthesis and molecular structure have been the focus of research, providing insights into its chemical properties. One study synthesized a similar compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, and analyzed its structure and spectral properties through various techniques. This research contributes to the understanding of its formation and properties at the molecular level (Singh et al., 2013).
Reactivity and Transformation Studies
The reactivity of this compound and its derivatives has been a subject of interest. A study on the synthesis and transformations of a similar compound, 1-(2,4-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, revealed its capability to react with substituted benzaldehydes. This research provides valuable insights into the compound's reactivity and potential for creating new chemical entities (Zaitsev et al., 2009).
Novel Synthesis Techniques
Innovative synthesis techniques involving this compound and related compounds have been explored. For instance, a study detailed a microwave-assisted fluorination method for synthesizing 1-aryl-2-fluoroethanones, including 1-(3,5-dinitrophenyl)ethanone, highlighting advancements in synthesis methodologies (Thvedt et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,4-dimethyl-3,5-dinitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-8(7(3)13)4-9(11(14)15)6(2)10(5)12(16)17/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSQTWSZUGJUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)C)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251909 | |
Record name | Ethanone, 1-(2,4-dimethyl-3,5-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-56-7 | |
Record name | Ethanone, 1-(2,4-dimethyl-3,5-dinitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,4-dimethyl-3,5-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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